molecular formula C12H14N2O4S B2934956 5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid CAS No. 1235474-26-6

5-(tert-Butoxycarbonylamino)-4-cyano-3-methylthiophene-2-carboxylic Acid

Cat. No. B2934956
M. Wt: 282.31
InChI Key: ULQSRNKILRDFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08809538B2

Procedure details

The compound prepared in Example 221 (0.200 g) was suspended in methanol (10 mL) and aqueous sodium hydroxide solution (2 mol/L; 3.375 mL) was added and the reaction mixture stirred at 50° C. overnight. The reaction mixture was cooled to room temperature and concentrated under reduced pressure to afford a solid, which was dissolved in water, acidified to pH 1 and filtered to furnish the title compound (0.177 g) with the following physical properties.
Name
compound
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
3.375 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([O:16]C)=[O:15])=[C:11]([CH3:18])[C:10]=1[C:19]#[N:20])=[O:7])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+]>CO.O>[C:1]([O:5][C:6]([NH:8][C:9]1[S:13][C:12]([C:14]([OH:16])=[O:15])=[C:11]([CH3:18])[C:10]=1[C:19]#[N:20])=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
compound
Quantity
0.2 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=C(S1)C(=O)OC)C)C#N
Step Two
Name
Quantity
3.375 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the reaction mixture stirred at 50° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a solid, which
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC1=C(C(=C(S1)C(=O)O)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.177 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.